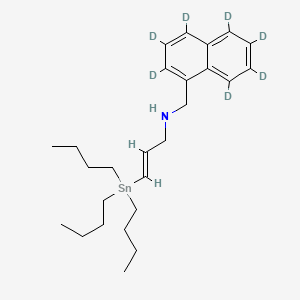

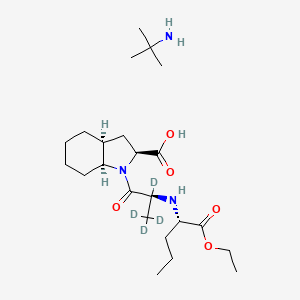

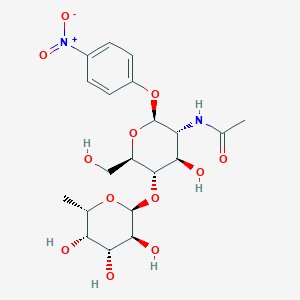

N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex naphthalene derivatives involves various strategies, including reductive amination, cyclization reactions, and coupling reactions. For example, reductive amination of 1-naphthaldehyde can yield N-methyl-(naphth-1-yl)methylamine with high specificity and yield, highlighting the efficiency of synthesis methods for naphthalene derivatives (Kazakov, 2003). Cyclization reactions, such as those mediated by triflic acid, can produce complex naphthylamine structures, demonstrating the versatility of synthetic approaches (King et al., 2013).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be elucidated through spectroscopic methods and computational studies. For instance, Density Functional Theory (DFT) studies offer insights into the molecular geometry, vibrational frequencies, and electronic properties of these compounds, providing a deep understanding of their molecular structure (Sarojini et al., 2012).

Chemical Reactions and Properties

Naphthalene derivatives participate in various chemical reactions, including cyclometallation and benzannulation, highlighting their reactivity and potential as intermediates in organic synthesis. These reactions can introduce functional groups or form complex structures, expanding the utility of naphthalene derivatives in chemical synthesis (Singh et al., 2019).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as solubility, melting points, and crystalline structure, can be characterized through experimental studies, including X-ray diffraction and thermal analysis. These properties are crucial for understanding the behavior of these compounds in different environments and for their application in materials science (Borowiak et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Substances : N-substituted (naphth-1-yl)methylamines, similar in structure to the queried compound, are precursors in the synthesis of biologically active substances, including drugs like terbinafine (Kazakov, 2003).

Selective Delivery into Cells with Active Polyamine Transporters : N(1)-substituted polyamines containing naphthalene derivatives have been studied for their selective delivery into cells with active polyamine transporters, suggesting potential applications in targeted drug delivery (Gardner et al., 2004).

Study of Intramolecular Exciplex Formation : Research on naphthylalkylamines, which share a structural resemblance, has been conducted to understand their intramolecular interactions and exciplex formation. This has implications in the study of fluorescence and quenching mechanisms (Chandross & Thomas, 1971).

Fluorescent Probe Development : The development of fluorescent probes for detecting substances like methylamine has been explored using compounds structurally related to naphthalene derivatives (Gu, Ma, & Liang, 2001).

Metabolism of Amphetamine-based Substances : Studies on the metabolism of substances like N-Methyl-1-(naphthalen-2-yl)propan-2-amine in human liver microsomes have implications for understanding the metabolic pathways of related compounds (Hong et al., 2021).

Applications in Supramolecular Chemistry and Sensors : Naphthalene diimides, which are structurally related, have applications in supramolecular chemistry, sensor development, and molecular switching devices (Kobaisi et al., 2016).

Toxicity Studies : The toxicity of naphthalene and its derivatives has been studied in various marine organisms, providing insights into environmental impacts and safety considerations (Ott, Harris, & O'Hara, 1978).

Eigenschaften

IUPAC Name |

(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-3-tributylstannylprop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N.3C4H9.Sn/c1-2-10-15-11-13-8-5-7-12-6-3-4-9-14(12)13;3*1-3-4-2;/h1-9,15H,10-11H2;3*1,3-4H2,2H3;/i3D,4D,5D,6D,7D,8D,9D;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHCFCJLUZMISU-OBRQZUGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CCNCC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/[Sn](CCCC)(CCCC)CCCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662214 |

Source

|

| Record name | (2E)-N-{[(~2~H_7_)Naphthalen-1-yl]methyl}-3-(tributylstannyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310383-84-6 |

Source

|

| Record name | (2E)-N-{[(~2~H_7_)Naphthalen-1-yl]methyl}-3-(tributylstannyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/no-structure.png)

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)